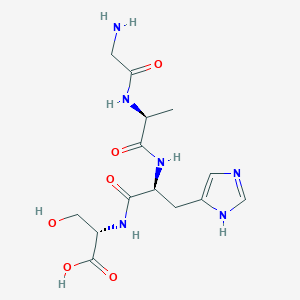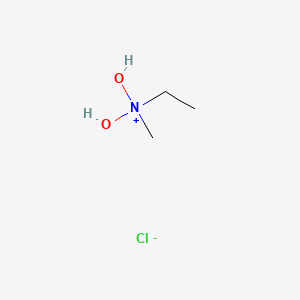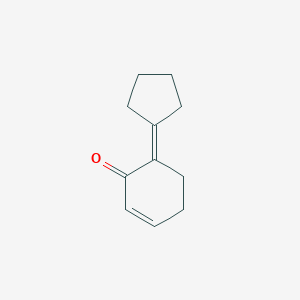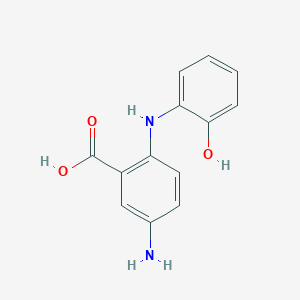
Glycyl-L-alanyl-L-histidyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanyl-L-histidyl-L-serine is a tetrapeptide composed of glycine, L-alanine, L-histidine, and L-serine. Peptides like this compound are essential in various biological processes and have significant potential in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-histidyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Protecting groups on the amino acids are removed to allow for further reactions. Fmoc (9-fluorenylmethyloxycarbonyl) is a commonly used protecting group.
Cleavage: The completed peptide is cleaved from the resin using a reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification methods such as HPLC (high-performance liquid chromatography) are used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanyl-L-histidyl-L-serine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, affecting the peptide’s properties.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of oxo-histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-alanyl-L-histidyl-L-serine has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including wound healing and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar biological activities.
L-alanyl-L-histidine: A dipeptide with distinct properties and applications.
Uniqueness
Glycyl-L-alanyl-L-histidyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its ability to undergo various chemical modifications further enhances its versatility in research and industry.
Eigenschaften
CAS-Nummer |
629658-33-9 |
|---|---|
Molekularformel |
C14H22N6O6 |
Molekulargewicht |
370.36 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H22N6O6/c1-7(18-11(22)3-15)12(23)19-9(2-8-4-16-6-17-8)13(24)20-10(5-21)14(25)26/h4,6-7,9-10,21H,2-3,5,15H2,1H3,(H,16,17)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t7-,9-,10-/m0/s1 |
InChI-Schlüssel |
KKQNEDHAMKEZAB-HGNGGELXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)

![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
